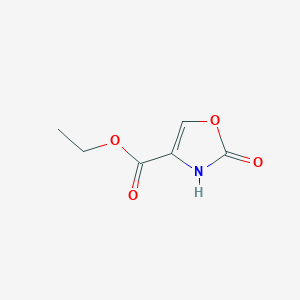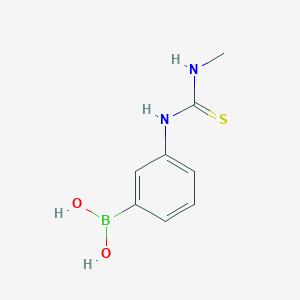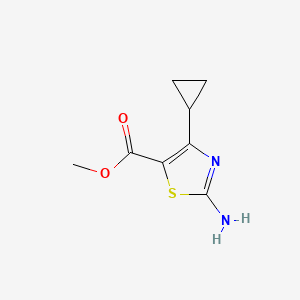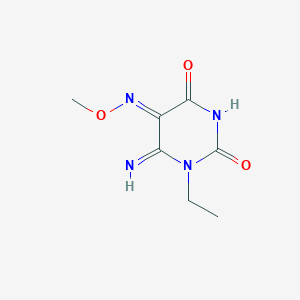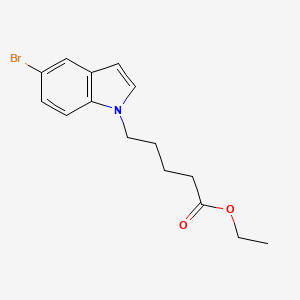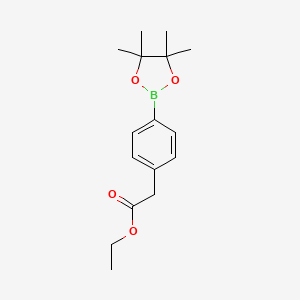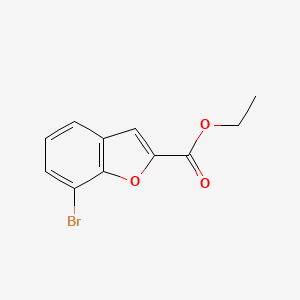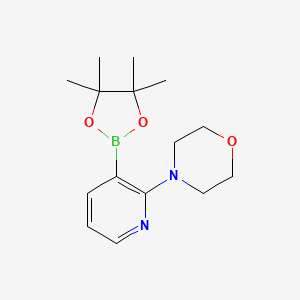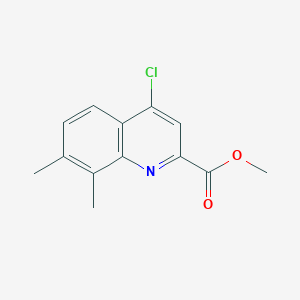
Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate
Vue d'ensemble
Description
“Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 1133115-70-4 . Its molecular formula is C13H12ClNO2 and it has a molecular weight of 249.7 . The IUPAC name for this compound is methyl 4-chloro-7,8-dimethyl-2-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate” is 1S/C13H12ClNO2/c1-7-4-5-9-10 (14)6-11 (13 (16)17-3)15-12 (9)8 (7)2/h4-6H,1-3H3 . This code represents the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, closely related to Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, were synthesized through a reaction involving 3-amino-5,5-dimethylcyclohex-2-enone. X-ray structural analysis was used to establish the structure of these compounds, contributing to the understanding of their chemical properties and potential applications (Rudenko et al., 2013).
Myorelaxant Activity
- Derivatives of hexahydroquinoline, which include structures similar to Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, were synthesized and tested for myorelaxant activities. These studies are significant for understanding the therapeutic potential of these compounds in medical science (Gündüz et al., 2008).
Antibacterial Activity
- Research on 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives, which are chemically similar to Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, showed promising antibacterial activity against various bacterial strains. This highlights the potential of these compounds in developing new antibacterial agents (Kayirere et al., 1998).
Luminescent Properties
- Studies on the luminescent properties of compounds like 8-hydroxyquinoline carboxylic acid analogues, related to Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, have been conducted. These studies are important for the development of new materials with specific photophysical properties (Małecki et al., 2015).
Antihypoxic Activity
- The methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, structurally related to Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, was used in the synthesis of compounds that demonstrated significant antihypoxic effects. This indicates potential applications in developing drugs for conditions related to hypoxia (Ukrainets et al., 2014).
Electronic Structure and Optical Properties
- The electronic and optical properties of quinoline derivatives, closely related to Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, have been studied using experimental and theoretical approaches. These studies are crucial for the development of materials with specific electronic and optical characteristics (Kurban et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-7-4-5-9-10(14)6-11(13(16)17-3)15-12(9)8(7)2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCKZKXAVZPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674841 | |
| Record name | Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | |
CAS RN |
1133115-70-4 | |
| Record name | Methyl 4-chloro-7,8-dimethyl-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




